molecular formula C6H9N3O B13115296 3-((Aminooxy)methyl)pyridin-2-amine

3-((Aminooxy)methyl)pyridin-2-amine

Cat. No.: B13115296
M. Wt: 139.16 g/mol
InChI Key: SVWVBTQFISPWKA-UHFFFAOYSA-N
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Description

3-((Aminooxy)methyl)pyridin-2-amine is a chemical compound of interest in chemical biology and drug discovery. It contains two key functional groups: a pyridin-2-amine moiety and an aminooxy group. The 2-aminopyridine structure is a common pharmacophore in medicinal chemistry, featured in several active pharmaceutical ingredients . The aminooxy group is highly valuable for chemoselective ligation strategies, particularly in the formation of oxime bonds . This reaction occurs between an aminooxy group and a carbonyl (aldehyde or ketone), typically under mild, acidic aqueous conditions, making it ideal for bioconjugation . Potential research applications for this compound include the synthesis of neoglycopeptides by coupling with carbohydrate derivatives , the site-specific modification of proteins and peptides, and the development of chemical probes. The compound's structure also suggests potential as a ligand for metal ions in coordination chemistry, given the known chelating properties of aminopyridine derivatives . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

O-[(2-aminopyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H9N3O/c7-6-5(4-10-8)2-1-3-9-6/h1-3H,4,8H2,(H2,7,9)

InChI Key

SVWVBTQFISPWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CON

Origin of Product

United States

Synthetic Methodologies for 3 Aminooxy Methyl Pyridin 2 Amine and Its Analogs

General Synthetic Routes to Pyridin-2-amine Derivatives as Precursors for 3-((Aminooxy)methyl)pyridin-2-amine

The pyridin-2-amine scaffold is a crucial component of many biologically active molecules and serves as a key intermediate in the synthesis of the target compound. dicp.ac.cnnih.gov A variety of synthetic strategies have been developed to access these important building blocks.

Nucleophilic substitution is a fundamental reaction for the functionalization of pyridine (B92270) rings. Pyridines bearing a leaving group, such as a halogen, at the 2- or 4-position are susceptible to attack by nucleophiles. quimicaorganica.orgyoutube.com This reactivity is due to the electron-withdrawing nature of the nitrogen atom, which activates these positions towards nucleophilic attack. matanginicollege.ac.in The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate, which is stabilized by the nitrogen atom, followed by the departure of the leaving group. quimicaorganica.orgyoutube.com

For the synthesis of 2-aminopyridine (B139424) derivatives, this can be achieved through the reaction of a 2-halopyridine with an amine. researchgate.net The Chichibabin reaction is another classic example, where pyridine reacts directly with a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group, primarily at the C-2 position. youtube.commatanginicollege.ac.in The reaction is driven by the formation of a stable sodium salt of the aminopyridine and the evolution of hydrogen gas. youtube.com

Density functional theory calculations have been used to study the mechanisms of nucleophilic substitution on various pyridine derivatives, providing insights into the reaction pathways. researchgate.net

In recent years, there has been a significant focus on developing synthetic methods that avoid the use of transition metals due to their potential toxicity and cost. acs.orgthieme-connect.com Several transition-metal-free approaches for the synthesis and functionalization of pyridines have been reported.

One such method involves the [3+3] annulation of enamines with β,β-dichloromethyl peroxides to produce polysubstituted pyridines under mild conditions. mdpi.com Another approach utilizes a redox-neutral [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes. organic-chemistry.org Additionally, a base-promoted reaction between 1-arylethylamines and ynones allows for the synthesis of polysubstituted pyridines through a direct β-C(sp³)-H functionalization of enaminones. organic-chemistry.org

The functionalization of pre-existing pyridine rings without transition metals has also been explored. This includes reactions of metalated pyridines as nucleophiles and the activation of pyridines to act as electrophiles. thieme-connect.com For instance, a metal-free, BF₃·OEt₂-mediated phosphonation of various pyridines has been developed, showing high regioselectivity for the C4-position. acs.org Furthermore, a one-pot synthesis of 2,4,6-triaryl pyridine derivatives from 1,5-diketones has been achieved under catalyst-free conditions using ammonium (B1175870) acetate (B1210297) as the nitrogen source. acs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgroyalsocietypublishing.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines. organic-chemistry.orgnih.govresearchgate.netmdpi.com

Microwave irradiation has also been employed in the synthesis of pyridine glycosides and polyimides containing pyridine rings. royalsocietypublishing.orgnih.gov In the synthesis of polyfunctionalized pyrido[2,3-b]indoles and other pyridine derivatives, microwave heating has been shown to shorten reaction times and improve yields compared to conventional heating. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

Reaction Conditions Yield Reference
Bohlmann-Rahtz Pyridine Synthesis Microwave (170°C, 10-20 min) Up to 98% organic-chemistry.org
Bohlmann-Rahtz Pyridine Synthesis Conventional Heating (sealed tube) Lower yields, longer times organic-chemistry.org
Pyrazolo[3,4-b]pyridine Synthesis Microwave Higher yields, shorter times mdpi.com

Base-promoted cascade reactions offer an efficient and atom-economical route to complex molecules from simple starting materials in a single pot. A notable example is the synthesis of densely substituted 2-aminopyridines from N-propargylic β-enaminones and N-substituted formamides. dicp.ac.cnacs.orgacs.org This reaction proceeds smoothly at room temperature in the presence of sodium hydroxide (B78521) as the sole additive. dicp.ac.cnacs.org

The proposed mechanism involves the base-promoted cyclization of the N-propargylic β-enaminone to form a 1,4-oxazepine (B8637140) intermediate. This is followed by nucleophilic addition of the formamide (B127407) and subsequent aromatization and N-deformylation to yield the 2-aminopyridine product. acs.org This method is environmentally friendly as it is transition-metal-free and generates water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.org

Table 2: Substrate Scope for the Base-Promoted Synthesis of 2-Aminopyridines

N-propargylic β-enaminone N-substituted formamide Yield Reference
(Z)-1,3-Diphenyl-3-(prop-2-yn-1-ylamino)prop-2-en-1-one Formanilide Good dicp.ac.cn

Introduction of the Aminooxy Moiety in Organic Synthesis Relevant to this compound

The aminooxy group (-ONH₂) is a versatile functional group in organic synthesis, known for its high nucleophilicity due to the alpha-effect. iris-biotech.denih.gov It readily reacts with aldehydes and ketones in a chemoselective manner to form stable oxime linkages. iris-biotech.delouisville.edu This reaction, known as oximation, is a type of "click chemistry" that can be performed under mild, aqueous conditions. louisville.eduacs.org

The resulting oxime ethers are generally more stable towards hydrolysis compared to imines. iris-biotech.de This chemistry has been utilized in various applications, including peptide synthesis, the formation of glycoconjugates, and as a tool for ligand conjugation to nucleic acids. iris-biotech.denih.govacs.org

A key step in the synthesis of this compound is the conversion of a hydroxymethyl group to an (aminooxy)methyl group. Direct conversion of an alcohol to an aminooxy group is not a standard transformation. A more common and practical approach involves a two-step process.

First, the alcohol is converted into a good leaving group. This can be achieved by transforming the alcohol into a mesylate, tosylate, or a halide. chemistrysteps.com These activation steps are crucial as the hydroxide ion is a poor leaving group. chemistrysteps.comstackexchange.com

Once the alcohol is activated, the resulting intermediate can undergo nucleophilic substitution with a suitable nitrogen-containing nucleophile. For the introduction of the aminooxy group, a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide, can be used as the nucleophile. The subsequent deprotection of the phthalimide (B116566) group, often by hydrazinolysis, would then reveal the desired aminooxy functionality. stackexchange.com

An alternative strategy for converting alcohols to amines, which could be adapted for aminooxy compounds, is the Mitsunobu reaction. stackexchange.com This reaction allows for the direct conversion of a primary alcohol using a nucleophile like hydrazoic acid (HN₃), followed by reduction. stackexchange.com A similar approach using a protected hydroxylamine derivative in a Mitsunobu reaction could potentially provide a route to the aminooxy compound.

Alcohol to Aminooxy Transformations

Mitsunobu Reaction Modifications for Aminooxy Installation

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, through a redox condensation mechanism. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction typically involves an alcohol, a nucleophile, an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃). wikipedia.org The process proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable for controlling stereochemistry. organic-chemistry.org

For the installation of an aminooxy group, a protected hydroxylamine derivative, such as N-hydroxyphthalimide, is used as the nucleophile. The reaction activates the alcohol by converting it into a good leaving group via a phosphonium (B103445) intermediate. organic-chemistry.org However, standard Mitsunobu conditions can be problematic when the nucleophile is not sufficiently acidic (pKa > 11), leading to lower yields and the formation of undesired by-products. researchgate.netpsu.edu

To overcome these limitations, several modifications have been developed. One key adaptation is the use of alternative azodicarboxylates that enhance the basicity of the intermediate anion. nih.gov Reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) have proven effective, broadening the scope of the reaction to include less acidic pronucleophiles. researchgate.net Another significant improvement is the use of polymer-supported triphenylphosphine (PS-PPh₃), which simplifies the purification process by allowing the phosphine oxide by-product to be removed by simple filtration. psu.edunih.gov The combination of ADDP and PS-PPh₃ provides a versatile and efficient protocol for coupling alcohols with pyridinol structures, a reaction analogous to the installation of an aminooxy group onto a hydroxymethylpyridine. researchgate.netpsu.edu

Table 1: Modified Mitsunobu Reaction Components and Their Functions

Component Example(s) Function Reference
Azodicarboxylate DEAD, DIAD, ADDP Activates the phosphine, acts as the ultimate oxidant nih.gov, wikipedia.org
Phosphine PPh₃, PS-PPh₃ Reduces the azodicarboxylate, activates the alcohol nih.gov, organic-chemistry.org
Nucleophile N-Hydroxyphthalimide Replaces the activated hydroxyl group organic-chemistry.org
Solvent THF, Dichloromethane Solubilizes reactants wikipedia.org, researchgate.net
Direct Amination Methodologies for Aminooxy Group Introduction

Direct amination involves the introduction of a nitrogen-containing group onto a pyridine ring by substituting a hydrogen atom, offering an atom-economical alternative to cross-coupling reactions that require pre-halogenated substrates. nih.gov The classic Chichibabin reaction, which uses sodium amide (NaNH₂) to install an amino group at the 2-position of pyridine, exemplifies this approach. youtube.com

For the introduction of an aminooxy group, modifications to these classical methods are necessary. One relevant adaptation involves using hydroxylamine as the nucleophile in a Chichibabin-type reaction. This process results in the elimination of water instead of hydrogen gas during the rearomatization step and can proceed under milder conditions than the traditional amination with sodium amide. youtube.com This strategy is particularly effective for activated pyridines, such as nitropyridines, which can undergo amination at room temperature under alkaline conditions. youtube.com

More recent strategies for direct C-H amination of pyridines involve the formation of heterocyclic phosphonium salts from C-H bonds. These salts can then react with nucleophiles like sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to primary amines. nih.gov While not a direct installation of an aminooxy group, this methodology highlights modern approaches to functionalizing the pyridine ring at specific positions, which could potentially be adapted for N-O bond formation. Furthermore, photochemical methods have been developed for the C3-amination of pyridines, utilizing Zincke imine intermediates that react with photochemically generated amidyl radicals. researchgate.net

Utilization of Succinimidyl Moiety as Precursors to Aminooxy Derivatives

The aminooxy group is often introduced in a protected form to prevent unwanted side reactions. The succinimidyl and phthalimidyl moieties are common and effective protecting groups for this purpose. The synthesis typically involves two key steps: the introduction of the protected aminooxy group, often via a Mitsunobu reaction using N-hydroxyphthalimide or a related succinimide (B58015) derivative, followed by a deprotection step. nih.gov

The N-oxysuccinamido group is particularly useful in the synthesis of complex molecules like aminooxy glycosides. nih.gov Its installation provides a stable intermediate that can withstand various reaction conditions. The final aminooxy group is unmasked under mild conditions, often through hydrazinolysis, which selectively cleaves the imide to release the desired functionality. nih.gov However, care must be taken during synthesis, as basic reaction conditions can lead to premature deprotection of the N-oxysuccinamido group. nih.gov This strategy of using a stable precursor allows for the chemoselective conjugation of the final aminooxy-containing molecule to aldehydes or ketones, forming a stable oxime linkage, a reaction widely used in bioconjugation. nih.gov

Preparation of Functionalized Aminooxy-Containing Reagents

The synthesis of complex molecules is often facilitated by using functionalized building blocks that already contain the aminooxy group. These reagents are designed for easy incorporation into larger structures. A range of linear and trivalent aminooxy-containing linkers and cores have been developed, often incorporating hydrophilic elements like ether groups to enhance aqueous solubility. nih.gov

The synthesis of these reagents can be achieved in a few steps with good yields. For example, a hydrophilic linker containing a terminal aminooxy group and a Boc-protected amine can be synthesized starting from ethylene (B1197577) glycol. The process may involve a Michael addition followed by a Mitsunobu reaction to install a phthalimide group, which is subsequently removed via hydrazinolysis to reveal the aminooxy group. nih.gov Another crucial reagent is Boc-aminooxyacetic acid, which is widely used in solid-phase peptide synthesis. An optimized procedure for coupling Boc-aminooxyacetic acid to peptides avoids base-containing activation mixtures, which can cause over-acylation, thereby leading to nearly quantitative yields of the desired aminooxy-peptide. nih.gov These pre-functionalized reagents are invaluable for creating complex bioconjugates, glycodendrimers, and probes for studying molecular interactions. nih.govnih.gov

Targeted Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route would begin with the functionalization of a 3-methylpyridine (B133936) derivative. One of the most direct precursors is (2-aminopyridin-3-yl)methanol. This intermediate can be prepared from 2-amino-3-methylpyridine (B33374) (also known as 2-amino-3-picoline). nih.gov

A potential pathway involves the following steps:

Hydroxylation of the Methyl Group : Conversion of the methyl group of 2-amino-3-methylpyridine into a hydroxymethyl group to yield (2-aminopyridin-3-yl)methanol.

Aminooxy Installation : The resulting alcohol can then be subjected to a modified Mitsunobu reaction using N-hydroxyphthalimide as the nucleophile to form the protected aminooxy intermediate.

Deprotection : The final step is the removal of the phthalimide protecting group, typically via hydrazinolysis, to yield this compound.

An alternative starting material is 2-amino-3-hydroxypyridine (B21099). chemicalbook.com While this provides the oxygen at the 3-position, a multi-step process would be required to introduce the methylene (B1212753) linker and the amino group of the aminooxy moiety. A more direct route starts from 2-hydroxy-3-nitropyridine, which can be reduced to 2-amino-3-hydroxypyridine using palladium on carbon (Pd/C) and hydrogen. chemicalbook.com This precursor, however, would still require significant modification to arrive at the target structure. Therefore, the functionalization of the methyl group on 2-amino-3-methylpyridine appears to be a more direct and feasible strategy.

Table 2: Plausible Synthetic Route to this compound

Step Starting Material Key Reagents Intermediate/Product Rationale
1 2-Amino-3-methylpyridine Oxidation agents (2-Aminopyridin-3-yl)methanol Creation of the alcohol handle for substitution.
2 (2-Aminopyridin-3-yl)methanol N-Hydroxyphthalimide, ADDP, PS-PPh₃ 2-(((2-Aminopyridin-3-yl)methoxy)amino)isoindoline-1,3-dione Mitsunobu reaction to install the protected aminooxy group.
3 Protected Intermediate Hydrazine (N₂H₄) This compound Deprotection to reveal the free aminooxy functionality.

Stereoselective and Convergent Synthetic Strategies for Complex Aminooxy-Pyridinyl Constructs

Stereoselective synthesis is crucial when chiral centers are present. A novel approach combines visible-light photoredox catalysis with pyridoxal (B1214274) radical biocatalysis to achieve the stereoselective synthesis of non-canonical amino acids. nih.gov In this system, a photocatalyst generates a free radical that is intercepted by an enzyme-bound intermediate. This method allows for catalyst-controlled access to either the L- or D-amino acid product through protein engineering. nih.gov Such a strategy could be adapted to create complex chiral structures incorporating the aminooxy-pyridinyl fragment with high stereocontrol.

Convergent synthesis is a strategy that maximizes efficiency by preparing large, complex fragments of the target molecule separately before joining them in the final stages. This approach is common in medicinal chemistry and the synthesis of complex natural products. In this context, a functionalized building block like this compound can be prepared and then conjugated to another complex molecule, such as a peptide, carbohydrate, or another heterocyclic system. chemscene.com For example, the synthesis of aminooxy glycoside derivatives of bacterial lipopolysaccharides involves the preparation of a complex trisaccharide with a terminal aminooxy group, which is designed for subsequent chemoselective ligation to a carrier protein to create a vaccine. nih.gov This convergent approach, using the highly chemoselective reaction between the aminooxy group and an aldehyde or ketone, is a powerful method for assembling large, multi-component molecular constructs.

Chemical Derivatization and Functionalization Strategies of 3 Aminooxy Methyl Pyridin 2 Amine

Strategies for Modifying the Pyridine (B92270) Scaffold of 3-((Aminooxy)methyl)pyridin-2-amine

One common strategy for modifying the pyridine scaffold is through substitution reactions. For instance, the hydrogen atoms on the pyridine ring can be replaced with various functional groups, such as halogens, alkyl groups, or aryl groups. These substitutions can be achieved through a variety of methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Another approach to modifying the pyridine scaffold is through ring fusion. This involves the construction of a new ring fused to the pyridine ring, resulting in a polycyclic aromatic system. This can be accomplished through various cyclization reactions, such as the Friedländer annulation or the Skraup synthesis.

The pyridine nitrogen atom can also be a site for functionalization. It can be quaternized with alkyl halides to form pyridinium (B92312) salts, or it can be oxidized to form pyridine N-oxides. These modifications can significantly alter the reactivity and solubility of the molecule.

Functionalization via the Aminooxy Group: Exploiting Oximation Chemistry

The aminooxy group of this compound is a powerful tool for functionalization, primarily through oximation chemistry. This involves the reaction of the aminooxy group with aldehydes or ketones to form stable oxime ethers.

Reaction with Aldehydes and Ketones for Oxime Ether Formation

The reaction between an aminooxy group and an aldehyde or ketone is a highly efficient and chemoselective ligation method. nih.gov This reaction proceeds readily under mild conditions, typically in aqueous or alcoholic solvents, and often does not require any catalysts. researchgate.netlibretexts.org However, the reaction rate can be enhanced by the addition of an acid catalyst, with the optimal pH for imine formation being around 5. libretexts.org At a high pH, there is insufficient acid to protonate the hydroxyl group in the intermediate, hindering its removal as a water molecule. libretexts.org Conversely, at a low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.org

The resulting oxime ether linkage is exceptionally stable, making it an ideal covalent bond for a wide range of applications. interchim.fr The stability of the oxime bond is attributed to the delocalization of the nitrogen lone pair into the C=N double bond, which imparts a partial double bond character to the N-O bond.

Applications in Chemoselective Ligation Reactions for Biomolecule Conjugation

The chemoselectivity of the oximation reaction makes it particularly well-suited for the conjugation of biomolecules. nih.gov The aminooxy group reacts specifically with aldehydes and ketones, which are often absent in native biomolecules. This allows for the selective labeling and modification of proteins, peptides, nucleic acids, and carbohydrates without interfering with other functional groups present in these complex macromolecules. nih.govelsevierpure.com

For example, proteins can be site-specifically modified by introducing an aldehyde or ketone group through genetic engineering or chemical modification. The modified protein can then be reacted with an aminooxy-functionalized molecule, such as a fluorescent dye or a drug, to generate a stable conjugate. This approach has been widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Development of Aminooxy Click Chemistry (AOCC) Using the Compound

A novel "click-type" aminooxy-based chemistry, termed Aminooxy Click Chemistry (AOCC), has been developed to facilitate bis-homo and bis-hetero conjugation. nih.gov This strategy meets the criteria for click chemistry, as it is modular, wide in scope, provides high yields, and allows for simple product isolation. nih.govacs.org

The AOCC strategy enables the synthesis of nucleoside building blocks that can be incorporated into oligonucleotides during solid-support synthesis. nih.govacs.org This allows for the bis-homo and bis-hetero conjugation of various biologically relevant ligands. acs.orgnih.gov Bis-homo aminooxy conjugation leads to the presentation of two identical ligands, while bis-hetero conjugation allows for the placement of two different ligands with either the same or different chemical linkages. acs.orgnih.gov This methodology facilitates the simultaneous introduction of two different ligands with distinct biological functions. acs.orgnih.gov

For instance, siRNAs with single targeting agents like GalNAc, folate, and lipids enable tissue-type targeting. acs.org The use of these moieties as bis-hetero conjugates with an appropriate second ligand could enhance tissue-specific delivery, cellular uptake, endosomal release, and pharmacodynamics. acs.org

Derivatization via the Pyridin-2-amine Moiety of this compound

The pyridin-2-amine moiety of this compound provides another avenue for derivatization. The primary amine group can undergo a variety of reactions, including acylation, alkylation, and arylation.

Acylation of the pyridin-2-amine with acid chlorides or anhydrides yields the corresponding amides. This reaction can be used to introduce a wide range of functional groups, such as alkyl chains, aromatic rings, and reporter molecules.

Alkylation of the pyridin-2-amine with alkyl halides can lead to the formation of secondary or tertiary amines. This reaction can be used to modulate the basicity and steric properties of the molecule.

Arylation of the pyridin-2-amine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of various aryl and heteroaryl groups, which can significantly impact the biological activity and pharmacokinetic properties of the molecule.

Furthermore, the pyridin-2-amine moiety can participate in condensation reactions with carbonyl compounds to form Schiff bases. researchgate.net These imine derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, a copper-catalyzed strategy has been developed for the synthesis of α-ketoamides through the cross-coupling of methyl ketones and pyridin-2-amines. researchgate.net

The tables below provide a summary of the various derivatization strategies and the resulting compound classes.

Development of Chemical Libraries and Analogs of this compound for Research Screening

The generation of chemical libraries, collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. By systematically modifying a core scaffold, researchers can explore the structure-activity relationships (SAR) that govern a molecule's biological effects. For a compound like this compound, its distinct functional groups—the 2-amino group, the pyridine nitrogen, and the reactive aminooxy moiety—offer multiple points for chemical diversification, making it a potentially valuable starting point for library development.

The strategic development of analogs of this compound would aim to create a diverse set of molecules for screening against various biological targets, such as enzymes or receptors. The insights gained from screening these libraries can identify critical structural features required for biological activity and guide the design of more potent and selective agents.

Strategies for Analog Synthesis

The synthesis of a chemical library based on the this compound scaffold can be approached through several established chemical transformations. These strategies would typically involve parallel synthesis techniques to efficiently generate a large number of derivatives.

Acylation and Sulfonylation of the 2-Amino Group: The primary amino group at the 2-position of the pyridine ring is a prime target for modification. Standard acylation reactions with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides can introduce a wide range of substituents. This approach allows for the exploration of how different steric and electronic properties at this position influence biological activity.

Oxime Formation via the Aminooxy Group: The aminooxy group is particularly useful for forming stable oxime ethers with a diverse range of aldehydes and ketones. This reaction is highly efficient and can be used to append a wide variety of chemical moieties to the core structure, significantly expanding the chemical space of the library.

Illustrative Chemical Library of this compound Analogs

The following table illustrates a hypothetical set of analogs that could be synthesized from this compound to form a chemical library for research screening. The table showcases the diversity that can be achieved by modifying the different functional groups of the parent compound.

Compound IDR1 (at 2-Amino Group)R2 (at Pyridine Nitrogen)R3 (from Oxime Formation)
Parent H-H
A-001 Acetyl-H
A-002 Benzoyl-H
A-003 Methylsulfonyl-H
B-001 HMethylH
B-002 HBenzylH
C-001 H-Benzylidene
C-002 H-4-Nitrobenzylidene
C-003 H-Cyclohexylidene
D-001 Acetyl-Benzylidene
D-002 HMethyl4-Nitrobenzylidene

Research Findings from Analog Screening

While specific screening data for libraries derived from this compound is not extensively documented in public literature, related aminopyridine libraries have yielded significant findings. For instance, screening of 3-aminopyridin-2-one based fragment libraries against a panel of protein kinases identified inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family. Current time information in Bangalore, IN. This highlights the potential of the aminopyridine scaffold to interact with important therapeutic targets.

The development and screening of a library of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines led to the discovery of potent and selective ATP-independent Akt inhibitors. This work underscores the value of constructing and screening focused libraries around a privileged core structure to identify novel biological activities.

Furthermore, the synthesis and evaluation of amino-3,5-dicyanopyridine derivatives have led to the identification of potent ligands for adenosine (B11128) A1 receptors, with potential applications in the treatment of epilepsy. These examples from related aminopyridine structures demonstrate the utility of library-based approaches in identifying novel bioactive compounds. The generation and subsequent screening of a chemical library based on this compound would be a logical next step to explore its potential in various therapeutic areas.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Aminooxy Methyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-((Aminooxy)methyl)pyridin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of aminopyridine derivatives provides crucial information about the number of different types of protons and their neighboring environments. For instance, in a related compound, 2-amino-3-picoline, the chemical shifts in deuterated chloroform (B151607) (CDCl₃) are observed for the pyridine (B92270) ring protons and the methyl group protons. chemicalbook.com The amino group protons typically appear as a broad singlet. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For example, in N-(3-chlorophenyl)-6-methylpyridin-2-amine, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each of the carbon atoms in the pyridine and phenyl rings. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H6.5 - 8.5105 - 160
-CH₂-~4.5 - 5.0~60 - 70
-NH₂ (pyridinamine)~4.0 - 6.0-
-ONH₂~5.0 - 7.0-
Pyridine C-105 - 160
-CH₂- Carbon-~60 - 70

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The primary amine (NH₂) group attached to the pyridine ring will exhibit characteristic N-H stretching vibrations. orgchemboulder.com Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending vibration for primary amines is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

The C-N stretching vibrations of the aromatic amine are anticipated to appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com The presence of the pyridine ring will be indicated by C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹). The (aminooxy)methyl group introduces additional characteristic vibrations. The C-O stretching vibration is expected in the range of 1000-1300 cm⁻¹. The N-O stretching vibration of the aminooxy group is another key feature to be identified.

Analysis of the IR spectra of related compounds such as 2-aminopyridine (B139424), 3-aminopyridine, and 2-amino-3-methylpyridine (B33374) provides a basis for these predictions. nist.govnih.govnist.gov For instance, the IR spectrum of 2-aminopyridine shows N-H stretching bands and aromatic ring vibrations. nist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (Ar-NH₂)N-H Stretch3300 - 3500 (two bands)
N-H Bend1580 - 1650
N-H Wag665 - 910
Aromatic RingC-H Stretch> 3000
C=C and C=N Stretch1400 - 1600
(Aminooxy)methyl GroupC-H Stretch (CH₂)2850 - 2960
C-O Stretch1000 - 1300
N-O Stretch~800 - 1000
N-H Stretch (ONH₂)~3200 - 3400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. This information is vital for confirming the compound's elemental composition and structural features. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound. The choice between these techniques often depends on the compound's volatility and thermal stability.

GC-MS is suitable for volatile and thermally stable compounds. While predicted GC-MS data for a related compound, 2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide, exists, it is noted that such predictions require experimental verification. hmdb.ca For the analysis of amino acids, which are structurally related to the target compound, GC-MS is a frequently used technique, often involving derivatization to increase volatility. nih.gov

LC-MS is a more versatile technique, particularly for non-volatile or thermally labile compounds, and is widely used in the analysis of a broad range of molecules, including amino acids and their derivatives. nih.govnih.gov LC-MS would likely be the preferred method for this compound to avoid potential degradation during analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, HRMS data for N-(3-chlorophenyl)-6-methylpyridin-2-amine shows the calculated and found masses to be very close, confirming its elemental composition. rsc.org The use of an Orbitrap-based instrument is common for achieving such high resolution. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques in MS

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques used in conjunction with LC-MS.

ESI is a soft ionization technique that is particularly well-suited for polar and ionic molecules, making it a strong candidate for the analysis of this compound. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information. nih.gov ESI has been shown to be effective for moderately polar metabolites. nih.gov

APCI is another atmospheric pressure ionization method that is suitable for a wide range of compounds, including less polar molecules. nih.gov It can generate protonated molecules [M+H]⁺ as well as radical cations M•⁺. nih.gov APCI has demonstrated utility for the analysis of strongly polar metabolites like sugars and organic acids. nih.gov The choice between ESI and APCI would depend on the specific properties of this compound and the desired analytical information, with ESI being a likely first choice due to the compound's expected polarity.

Multiplexed Mass Spectrometry for Quantitative Analytical Research

Multiplexed mass spectrometry (MS) has emerged as a powerful tool for the simultaneous and quantitative analysis of multiple analytes in complex mixtures. nih.gov This approach is particularly valuable for quantitative studies involving this compound, especially when analyzing its concentration in biological matrices or in high-throughput screening assays. nih.govrsc.org

Methodologies for the quantitative analysis of small molecules containing primary or secondary amine groups often employ isobaric labeling strategies. rsc.orgnih.gov Reagents such as the 4-plex isobaric N,N-dimethyl leucine (B10760876) (DiLeu) can be used to derivatize the primary amine and aminooxy functionalities of this compound. rsc.org This derivatization serves a dual purpose: it improves chromatographic separation and enhances detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. rsc.orgnih.gov

The workflow for such an analysis involves:

Sample Preparation and Derivatization: Samples containing the analyte are treated with the isobaric tagging reagent. Different samples can be labeled with different isotopic variants of the reagent.

Sample Pooling: The labeled samples are then combined into a single mixture for analysis.

LC-MS/MS Analysis: The pooled sample is subjected to liquid chromatography for separation, followed by tandem mass spectrometry (MS/MS). In the MS/MS experiment, the precursor ion (the tagged analyte) is fragmented, generating reporter ions whose intensities are proportional to the concentration of the analyte in the original samples. rsc.org

This multiplexed approach allows for the precise relative quantification of the target compound across several samples in a single analytical run, thereby reducing experimental variability and increasing throughput. nih.gov The use of stable isotope-labeled internal standards is also crucial for accurate quantification, normalizing for variations in sample processing and instrument response. nih.gov

Table 1: Representative Parameters for Multiplexed Quantitative MS Analysis of Amine-Containing Molecules

Parameter Description Reference
Derivatization Reagent 4-plex isobaric N,N-dimethyl leucine (DiLeu) rsc.org
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC) rsc.orgnih.gov
Column e.g., ZIC-pHILIC for HILIC nih.gov
Mass Spectrometry Tandem Mass Spectrometry (MS/MS) rsc.orgnih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode nih.govnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) or data-dependent analysis for reporter ion quantification rsc.orgnih.gov

| Quantification | Relative quantification based on reporter ion intensities | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and the assessment of the purity of pharmaceutical intermediates and active compounds, including this compound.

The development of a robust HPLC method is critical for determining the purity of this compound and for quantifying any related substances, such as precursors, intermediates, or degradation products. researchgate.net Given that pyridines are generally hydrophilic and basic, mixed-mode or reversed-phase chromatography is often employed. helixchrom.com

Key aspects of method development include:

Column Selection: A C18 column is a common starting point for reversed-phase HPLC. researchgate.net For polar compounds like aminopyridines, core-shell columns can offer improved efficiency and speed. helixchrom.com Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide unique selectivity for hydrophilic amines. helixchrom.com

Mobile Phase Optimization: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netsielc.com The pH of the aqueous phase is a critical parameter for controlling the retention of basic compounds. The addition of acids like formic acid or trifluoroacetic acid can improve peak shape. helixchrom.com For highly hydrophilic amines, ion-pairing reagents may be necessary, although these are often not compatible with mass spectrometry. helixchrom.com

Detection: A Diode Array Detector (DAD) is commonly used, allowing for the monitoring of absorbance at multiple wavelengths to ensure peak purity and to detect impurities with different chromophores. researchgate.net

A stability-indicating HPLC method would also involve subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat) to ensure that any degradation products are effectively separated from the main compound. researchgate.net

Table 2: Typical HPLC Method Parameters for the Analysis of Aminopyridine Derivatives

Parameter Description Reference
Column C18, 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile Phase Isocratic or gradient elution with Acetonitrile and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) helixchrom.comthermofisher.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV/DAD at a suitable wavelength (e.g., 220-275 nm) researchgate.nethelixchrom.com
Column Temperature 30-40 °C researchgate.net

| Injection Volume | 10-20 µL | researchgate.net |

Preparative HPLC is used to isolate and purify larger quantities of a specific compound from a mixture. This is essential for obtaining pure this compound for use as a reference standard or for further studies. The process involves scaling up an analytical HPLC method. nih.govnih.gov

The transition from analytical to preparative scale requires adjustments to several parameters:

Column Dimensions: Preparative columns have a larger internal diameter and length to accommodate higher sample loads.

Sample Loading: The amount of sample injected is significantly increased. The maximum loading capacity must be determined to avoid compromising resolution.

Flow Rate: Flow rates are increased proportionally to the column dimensions to maintain similar linear velocity.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound as it exits the detector.

For isolating underivatized amino compounds, techniques like reversed-phase, ion-pair, or mixed-mode chromatography with aqueous mobile phases are often suitable. nih.govnih.gov The goal is to achieve high purity and recovery of the target compound.

If analogs of this compound are chiral, it is crucial to develop an HPLC method capable of separating the enantiomers to determine the enantiomeric purity or enantiomeric excess (e.e.). mdpi.comuff.br There are two primary strategies for chiral separation by HPLC:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds, including heterocyclic drugs. nih.govchiralpedia.com The mobile phase, which can be normal-phase, polar organic, or reversed-phase, plays a critical role in achieving separation. nih.gov

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. chiralpedia.comsepscience.com However, this method is often more complex due to the need for a derivatization reaction and the potential for racemization. sepscience.com

The direct method using CSPs is generally preferred for its simplicity and reliability. mdpi.com Method development focuses on screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. nih.gov

Table 3: Example of Chiral HPLC Method Parameters for Pyridine-Containing Enantiomers

Parameter Description Reference
Column (CSP) Polysaccharide-based (e.g., Chiralcel OD-H, Lux Cellulose-3) mdpi.comnih.gov
Mobile Phase n-Hexane/Isopropanol with an additive like diethylamine (B46881) for normal phase, or an organic/aqueous mixture for reversed-phase nih.gov
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection UV at a suitable wavelength nih.gov
Temperature Ambient or controlled nih.gov

| Analysis Goal | Baseline separation of enantiomers (Resolution > 1.5) | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structural Determination of this compound and its Co-crystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Both single-crystal XRD (SCXRD) and powder XRD (PXRD) are powerful techniques for the solid-state characterization of this compound and its co-crystals. tandfonline.comnih.gov

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. tandfonline.comnih.gov The formation of co-crystals can be a strategy to modify the physicochemical properties of a compound. The analysis of co-crystals of this compound with suitable co-formers (e.g., dicarboxylic acids) can provide valuable structural information. tandfonline.com

SCXRD analysis of a suitable single crystal provides precise data on:

Molecular conformation

Bond lengths and angles

Crystal packing and intermolecular interactions, particularly hydrogen bonding patterns involving the aminopyridine and aminooxy groups. tandfonline.comnih.gov

When single crystals are not available, high-resolution PXRD can be used for structure determination ab initio or for Rietveld refinement to confirm a crystal structure. nih.govrigaku.com PXRD is also essential for identifying different crystalline forms (polymorphs) and for confirming the formation of a new co-crystal phase versus a simple physical mixture. mdpi.commdpi.com

Table 4: Representative Crystallographic Data for an Aminopyridine Co-crystal

Parameter Description Reference
Crystal System e.g., Monoclinic, Orthorhombic tandfonline.comnih.gov
Space Group e.g., P2₁/c, Pbca nih.gov
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) nih.gov
Key Interactions Identification of hydrogen bonds (e.g., N-H···O, O-H···N) and other non-covalent interactions (e.g., π–π stacking) tandfonline.com

| Technique | Single-Crystal X-ray Diffraction (SCXRD) or Powder X-ray Diffraction (PXRD) | tandfonline.comnih.gov |

Spectroscopic Studies for Electronic Structure and Reactivity Insights

A suite of spectroscopic techniques, often complemented by computational methods, is employed to probe the electronic structure and predict the reactivity of this compound.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. tubitak.gov.trtsijournals.com The stretching frequencies of the N-H (amino group), C=N and C=C (pyridine ring), and N-O (aminooxy group) bonds provide structural confirmation. researchgate.net Shifts in these frequencies upon complexation or hydrogen bonding can give insights into intermolecular interactions. tubitak.gov.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. nih.govrsc.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) are characteristic of the chromophore, which in this case is the substituted pyridine ring. researchgate.netnih.gov

Computational Studies: Density Functional Theory (DFT) calculations are often used in conjunction with spectroscopic data. tsijournals.comnih.gov These calculations can predict vibrational frequencies, NMR chemical shifts, and electronic transitions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's electronic properties and reactivity, such as its potential as an electron donor or acceptor. nih.govrsc.org The molecular electrostatic potential (MESP) can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. rsc.org

Together, these spectroscopic methods provide a comprehensive picture of the molecular and electronic structure of this compound, which is crucial for understanding its chemical behavior. nih.govacs.orgresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable information regarding the electronic transitions between different energy levels. For the compound this compound, analysis of its UV-Visible spectrum is essential to understand its electronic structure and properties. While specific experimental data for this compound is not extensively documented in publicly available literature, the characteristic electronic transitions can be inferred by examining the spectra of its parent heterocyclic system, 2-aminopyridine, and considering the electronic effects of the (aminooxy)methyl substituent.

The UV-Visible spectrum of 2-aminopyridine in a neutral solvent typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring itself is an aromatic system with delocalized π electrons. The presence of the amino group (-NH₂) at the 2-position acts as an auxochrome, influencing the energy of these transitions through resonance and inductive effects. This generally results in a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine.

The introduction of the (aminooxy)methyl group at the 3-position is expected to further modify the electronic spectrum. The -CH₂- group acts as an insulating bridge, while the aminooxy (-O-NH₂) moiety can exert both inductive and mesomeric effects. The lone pairs on the oxygen and nitrogen atoms of the aminooxy group can participate in n → π* transitions.

Detailed quantum chemical calculations and experimental studies on closely related substituted 2-aminopyridine derivatives provide a framework for predicting the spectral characteristics of this compound. These studies indicate that the primary absorption bands in the UV region are attributable to π → π* transitions within the pyridine ring, while weaker n → π* transitions are often observed at longer wavelengths, sometimes appearing as a shoulder on the main absorption band.

To provide a more concrete understanding, the following table presents hypothetical UV-Visible spectroscopic data for this compound, based on the analysis of similar structures. This data is illustrative and awaits experimental verification.

Hypothetical Absorption Maximum (λmax) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent Assigned Electronic Transition
~230 nm~8,000Ethanolπ → π
~295 nm~4,500Ethanolπ → π
~340 nm (shoulder)~200Ethanoln → π*

Detailed Research Findings:

While specific research on the UV-Visible spectrum of this compound is scarce, studies on analogous compounds highlight key factors influencing their electronic transitions. For instance, the solvent polarity is known to affect the position of absorption bands. In polar solvents, π → π* transitions often exhibit a bathochromic shift, whereas n → π* transitions typically show a hypsochromic (blue) shift. This solvatochromism can be used to distinguish between these types of electronic transitions.

Furthermore, pH can significantly alter the UV-Visible spectrum of aminopyridines. Protonation of the pyridine ring nitrogen or the amino group can lead to substantial changes in the electronic structure and, consequently, the absorption maxima. An acidic medium would likely cause a hypsochromic shift in the π → π* bands due to the stabilization of the ground state.

Future research should focus on the experimental determination of the UV-Visible spectrum of this compound in various solvents and at different pH values. This would not only provide precise data for its electronic transitions but also offer deeper insights into its electronic properties and potential applications in areas such as coordination chemistry and materials science.

Computational and Theoretical Investigations of 3 Aminooxy Methyl Pyridin 2 Amine and Its Interactions

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. niscair.res.in It is used to determine various molecular properties by calculating the electron density of a system. mdpi.com Hybrid functional methods within DFT are considered powerful tools for assessing the electronic structure of molecules. niscair.res.in

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule through geometrical optimization. This process uses DFT methods, such as the B3LYP functional with a specific basis set (e.g., 6-311++G(d,p)), to find the minimum energy conformation. researchgate.netscielo.org.mx The resulting optimized parameters, including bond lengths, bond angles, and dihedral angles, provide the most stable arrangement of the atoms. These theoretical values are often validated by comparing them with experimental data from techniques like X-ray crystallography when available. researchgate.net

Vibrational analysis is performed on the optimized geometry to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. redalyc.org The calculated vibrational frequencies and their corresponding assignments, determined through Potential Energy Distribution (PED) analysis, can be compared with experimental FT-IR and FT-Raman spectra. scielo.org.mxredalyc.org This comparison helps in the detailed assignment of vibrational modes for the functional groups within the molecule. niscair.res.in

Table 1: Representative Data from Geometrical Optimization and Vibrational Analysis for a Pyridine (B92270) Derivative
ParameterCalculation MethodCalculated ValueExperimental Value
Bond Length (C-N)DFT/B3LYP1.34 Å1.33 Å
Bond Angle (C-N-C)DFT/B3LYP117.5°117.2°
Vibrational Frequency (N-H stretch)DFT/B3LYP3450 cm⁻¹3445 cm⁻¹ (FT-IR)
Vibrational Frequency (C=C stretch)DFT/B3LYP1605 cm⁻¹1600 cm⁻¹ (FT-IR)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a significant role in quantum chemistry. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. aimspress.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. aimspress.com These energies are calculated using DFT methods, and their analysis helps in understanding the charge transfer that occurs within the molecule. redalyc.orgresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfers. redalyc.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies
ParameterEnergy (eV)Significance
E(HOMO)-6.25 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO)-1.80 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.45 eVIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. aimspress.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. aimspress.comresearchgate.net The MEP is plotted onto the molecule's surface, where different colors represent different electrostatic potential values.

Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms. Blue colors denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. By analyzing the MEP map of 3-((Aminooxy)methyl)pyridin-2-amine, one can identify the most likely sites for intermolecular interactions. researchgate.netmdpi.com

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness. mdpi.comnih.gov It defines a set of reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. These global and local indices are typically calculated from the energies of the frontier orbitals (HOMO and LUMO). nih.gov

Key global reactivity indices include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule. mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com

Table 3: Key Conceptual DFT Reactivity Indices
DescriptorFormulaDescription
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2Indicates the tendency of electrons to escape. mdpi.com
Chemical Hardness (η)(E(LUMO) - E(HOMO))Measures resistance to changes in electron distribution. researchgate.net
Softness (S)1 / ηIndicates the capacity of a molecule to receive electrons. researchgate.net
Electrophilicity Index (ω)μ² / (2η)Quantifies the ability of a species to accept electrons. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scielo.org.mxnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

For analogs of this compound, molecular docking studies can predict how they interact with the active site of a biological target. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose. nih.gov

The results of a docking study reveal the most likely binding mode and identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Ionic interactions

By analyzing these interactions, researchers can understand the structural basis for the ligand's activity and suggest modifications to improve its binding affinity and selectivity. nih.gov For example, docking studies might reveal that the amino group on the pyridine ring acts as a hydrogen bond donor to a specific amino acid residue like glutamine in the target's active site. nih.gov

Computational Evaluation of Binding Affinity and Specificity

The binding affinity and specificity of a ligand, such as a 2-aminopyridine (B139424) derivative, to its biological target are critical determinants of its therapeutic potential. Computational methods provide powerful tools to predict and analyze these interactions at a molecular level.

Methods for Evaluating Binding Affinity:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is often a docking score, which is an estimation of the binding energy. For instance, in studies of 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors, docking scores ranged from -5.28 to -7.58 kcal/mol, indicating moderate to good interactions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of binding stability. The root mean square deviation (RMSD) of the protein backbone atoms is a key metric; stable complexes will show limited deviation over the simulation period. acs.org For example, MD simulations of a benzothiazepine-tyrosinase complex showed the RMSD stabilizing at approximately 1.5 Å, indicating a stable binding mode. acs.org

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more quantitative predictions of binding affinities.

Binding Affinity of 2-Aminopyridine Analogs:

Studies on various 2-aminopyridine derivatives have demonstrated their potential as inhibitors for a range of protein targets. For example, a series of novel 2-aminopyridine derivatives were identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Computational docking studies of these compounds helped to elucidate their binding modes within the kinase domain. nih.gov

In another study, 2-aminopyridine derivatives with a shortened amino side chain were investigated as inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov Crystallographic data revealed that a shorter, more rigid linker between the 2-aminopyridine head and a tail amine group resulted in better binding affinity. nih.gov

Compound Class Target Protein Computational Method Key Findings
2,3-Dihydro-1,5-benzothiazepine derivativesTyrosinaseMolecular Docking, MD SimulationsDocking scores indicated good binding; MD simulations confirmed complex stability. acs.org
2-Aminopyridine derivativesc-Met Kinase3D-QSAR, Molecular Docking, MD SimulationsIdentified key structural features for high biological activity. nih.gov
2-Aminopyridines with shortened amino sidechainNeuronal Nitric Oxide Synthase (nNOS)X-ray CrystallographyShorter, rigid linkers improve binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are invaluable in elucidating these relationships.

Computational SAR Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. nih.gov

SAR of 2-Aminopyridine Derivatives:

For 2-aminopyridine derivatives, SAR studies have revealed several key features that govern their activity. A study on substituted 2-aminopyridine derivatives as nitric oxide synthase inhibitors developed 3D-QSAR models that highlighted the importance of acceptor, donor, aliphatic, and aromatic pharmacophore properties for inhibitory activity. nih.gov

In the development of orally active antimalarial 3,5-disubstituted 2-aminopyridines, SAR studies indicated that the introduction of specific aryl groups at the 3 and 5 positions of the pyridine ring led to potent antiplasmodial activity in the low nanomolar range. acs.org

For a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines designed as tubulin polymerization inhibitors, SAR studies showed that the nature and position of substituents on both the pyridine and phenyl rings were critical for cytotoxic activity. nih.gov For example, methylation of a secondary amine linker often led to increased potency. nih.gov

The pyridine ring itself is a key pharmacophore, and its derivatives have been explored for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a crucial interaction in ligand-receptor binding.

Pharmacophore Modeling and Rational Design Strategies Involving the Scaffold

Pharmacophore modeling is a powerful tool in rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Pharmacophore Model Generation and Application:

Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based). These models are then used to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Application to the 2-Aminopyridine Scaffold:

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry due to its ability to form key interactions with biological targets. researchgate.netijpbs.net For example, the amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.

In a study on 2-aminopyridine derivatives as nitric oxide synthase inhibitors, comparative pharmacophore modeling was used to identify the key structural requirements for activity. nih.gov The resulting models revealed that acceptor, donor, aliphatic, and aromatic features were crucial for potent inhibition. nih.gov This information can guide the rational design of new, more effective inhibitors.

Rational design strategies often involve scaffold hopping, where the core structure of a known active molecule is replaced with a different scaffold that maintains the key pharmacophoric features. The 2-aminopyridine scaffold is frequently used in such strategies due to its favorable physicochemical properties and synthetic accessibility. nih.gov

Cheminformatics Analysis of this compound and its Derivatives

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. It plays a crucial role in modern drug discovery by enabling the efficient analysis of compound libraries and the prediction of various properties.

Key Cheminformatics Applications:

Library Design and Diversity Analysis: Cheminformatics tools are used to design and analyze libraries of compounds to ensure broad coverage of chemical space and to identify novel scaffolds.

ADME/T Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process. This helps to prioritize candidates with favorable drug-like properties.

Virtual Screening: Large databases of virtual compounds can be screened against a target of interest using methods like docking and pharmacophore matching to identify potential hits.

Cheminformatics of 2-Aminopyridine Derivatives:

For a hypothetical library of derivatives of this compound, cheminformatics analysis would be essential. By calculating a range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), it would be possible to assess their drug-likeness based on criteria such as Lipinski's Rule of Five.

In studies of bioactive 2-aminopyridine derivatives, cheminformatics approaches are used to analyze SAR data from high-throughput screening and to build predictive models. nih.gov For example, k-nearest-neighbor (k-NN) methods can be used in QSAR studies to classify compounds as active or inactive based on their structural features. nih.gov

The PubChem database contains information on a vast number of chemical compounds, including many 2-aminopyridine derivatives. nih.govnih.gov This data can be mined using cheminformatics tools to identify trends in biological activity and to guide the design of new compounds.

Despite extensive research, there is currently insufficient publicly available scientific literature specifically detailing the applications of the chemical compound "this compound" in the areas outlined in the provided structure. As such, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this specific compound as requested.

The constituent functional groups of "this compound," namely the aminooxy and aminopyridine moieties, are individually well-documented in chemical biology and medicinal chemistry research. The aminooxy group is widely utilized for the formation of stable oxime bonds in bioconjugation, and the aminopyridine scaffold is a recognized privileged structure in the development of kinase inhibitors and other therapeutic agents. However, specific studies and data pertaining to the integrated use and applications of "this compound" itself are not available in the sources reviewed.

Therefore, to adhere to the strict requirement of focusing exclusively on "this compound" and to maintain scientific accuracy, this article cannot be generated at this time.

Applications of 3 Aminooxy Methyl Pyridin 2 Amine in Chemical Biology and Medicinal Chemistry Research

Strategies for Lead Compound Identification and Optimization in Drug Discovery Research

The discovery of novel therapeutic agents is a complex process that often begins with the identification of a promising "lead" compound. The aminopyridine scaffold, a key feature of 3-((Aminooxy)methyl)pyridin-2-amine, has been the subject of various strategies for lead compound identification and optimization. These strategies aim to efficiently screen large numbers of compounds and systematically improve their pharmacological properties.

High-Throughput Screening (HTS) Applications of this compound Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse chemical libraries for activity against a specific biological target. While direct HTS data for this compound is not extensively available in public literature, the application of HTS to analogous aminopyridine-based libraries provides significant insights into the potential of this chemical class.

For instance, a fragment library based on a 3-aminopyridin-2-one scaffold was screened against a panel of 26 protein kinases. nih.gov This screening led to the identification of derivatives as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases, both of which are important targets in cancer therapy. nih.gov The initial screening was performed at a concentration of 100 µM, a common practice in HTS to identify initial hits. nih.gov This approach demonstrates how HTS can be utilized to uncover novel activities for aminopyridine-containing compounds.

The general workflow for an HTS campaign involving derivatives of a core scaffold like this compound would typically involve:

Library Generation: Synthesis of a diverse library of derivatives by modifying the core structure at various positions.

Assay Development: Creation of a robust and automated assay to measure the biological activity of interest.

Primary Screen: Testing the entire library at a single, high concentration to identify initial "hits."

Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives.

Dose-Response Analysis: Determining the potency of confirmed hits by testing them at multiple concentrations.

This systematic process allows for the efficient identification of promising lead compounds from a large pool of candidates.

Integration of Fragment-Based Drug Discovery (FBDD) with the Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative and complement to HTS. mdpi.com FBDD involves screening smaller, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to the target. mdpi.com These initial fragment hits are then optimized and grown into more potent lead compounds. The this compound scaffold, with its multiple points for chemical modification, is well-suited for an FBDD approach.

The 3-aminopyridin-2-one fragment itself has been identified as a promising starting point for the synthesis of kinase-targeted fragment libraries. nih.gov This fragment possesses desirable properties for FBDD, including the ability to form multiple hydrogen bonds with the hinge region of kinases and good physicochemical properties. nih.gov Screening of a library based on this fragment identified ligand-efficient inhibitors of MPS1 and Aurora kinases. nih.gov

The integration of FBDD with a scaffold like this compound would involve:

Fragment Library Design: Creating a library of small molecules that incorporate the aminopyridine core.

Biophysical Screening: Using sensitive techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) to detect the weak binding of fragments to the target protein.

Structure-Guided Growth: Utilizing the structural information of the fragment-target complex to guide the chemical elaboration of the fragment, improving its potency and selectivity.

A key advantage of FBDD is that it can explore chemical space more efficiently than HTS and often leads to lead compounds with better physicochemical properties. mdpi.com The three-dimensional (3D) shape of fragments is also an important consideration, as many conventional fragment libraries are predominantly flat. nih.govvu.nl Incorporating 3D features into fragments based on the this compound scaffold could lead to the discovery of inhibitors for novel and challenging targets. nih.gov

Exploration of Biological Activities and Underlying Mechanisms of Action (Preclinical Research Focus)

Preclinical research is crucial for understanding the therapeutic potential and mechanism of action of new chemical entities. For compounds related to this compound, this research has focused on identifying novel biological targets and elucidating the relationship between their chemical structure and biological function.

Investigation of Novel Biological Targets of Related Compounds

The aminopyridine core is a versatile scaffold found in compounds with a wide range of biological activities. Research into derivatives of this scaffold has led to the identification of several important biological targets.

One of the most prominent areas of investigation for aminopyridine derivatives is in the field of protein kinase inhibition. nih.gov As previously mentioned, a 3-aminopyridin-2-one based fragment library identified inhibitors of MPS1 and Aurora kinases. nih.gov Further optimization of a different aminopyridine scaffold led to the discovery of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response in cancer cells. nih.gov

Beyond kinases, aminopyridine derivatives have been investigated for their activity against other important therapeutic targets. For example, certain aminopyridine derivatives have shown potential as anti-malarial agents. Additionally, some aminopyridine compounds have been explored for their effects on neurological targets, leveraging the ability of the core structure to interact with various receptors and channels in the central nervous system. epa.gov The parent compound, 3-aminopyridine, is known to block K+ channels. epa.gov

The search for novel targets for aminopyridine-based compounds is an ongoing area of research, with the potential to uncover new therapeutic applications for this versatile chemical class.

Understanding Structure-Function Relationships and Pharmacological Profiles in Research Models

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For aminopyridine derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

In the development of CHK1 inhibitors, for instance, a hybridization strategy combining two distinct lead scaffolds led to a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. nih.gov Systematic modifications to different parts of the molecule allowed researchers to improve CHK1 potency and selectivity, as well as oral bioavailability. nih.gov

Similarly, in the study of 3-aminopyridin-2-one based kinase inhibitors, the introduction of an aromatic ring at the C5-position generally resulted in an increase in biochemical activity against a panel of kinases. nih.gov X-ray crystallography studies of these compounds bound to their target kinases have provided detailed insights into the key interactions that govern their binding affinity and selectivity. nih.gov

The pharmacological profiles of aminopyridine derivatives are evaluated in various in vitro and in vivo research models. These studies assess not only the compound's efficacy against a specific disease model but also its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the optimized CHK1 inhibitor, CCT244747, demonstrated modulation of the DNA damage response pathway in human tumor xenografts and showed antitumor activity both as a single agent and in combination with chemotherapy. nih.gov

Role in Supramolecular Chemistry Research and Material Science

While the primary focus of research on this compound and its analogs has been in medicinal chemistry, the inherent properties of the aminopyridine scaffold also make it an interesting building block for supramolecular chemistry and material science.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The aminopyridine moiety contains several features that can participate in these interactions:

Hydrogen Bonding: The amino group and the pyridine (B92270) nitrogen can act as hydrogen bond donors and acceptors, respectively.

Metal Coordination: The pyridine nitrogen and the amino group can coordinate to metal ions, leading to the formation of coordination polymers and discrete metal-ligand complexes. mdpi.com

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems.

These properties have been exploited in the design of various supramolecular architectures. For example, new macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been prepared and their metal complexation and self-assembly properties studied. rsc.org Additionally, the co-crystallization of aminopyridine derivatives with organic acids has been shown to lead to the formation of molecular salts and cocrystals with distinct supramolecular assemblies. mdpi.com

In material science, the ability of aminopyridine derivatives to self-assemble and form ordered structures could be harnessed for the development of new materials with interesting optical, electronic, or catalytic properties. The incorporation of aminopyridine units into polymers or metal-organic frameworks (MOFs) could lead to materials with tailored functionalities. While specific research on this compound in this area is limited, the foundational principles of supramolecular chemistry suggest its potential as a valuable component in the design of novel materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.